molecular formula C20H24N2O3S B3205959 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide CAS No. 1040660-86-3

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide

Cat. No. B3205959
CAS RN: 1040660-86-3
M. Wt: 372.5 g/mol
InChI Key: OYKRHWMGXBAZFW-UHFFFAOYSA-N
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Description

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide, also known as PIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide are certain types of bacteria. This compound has been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Among Gram-positive bacteria, it shows activity against Staphylococcus aureus and Bacillus megaterium . Among Gram-negative bacteria, it shows good activity against Klebsiella pneumonia .

Mode of Action

It is known that sulfonamide-based indole derivatives, like this compound, generally work by inhibiting bacterial synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of folic acid. By inhibiting these pathways, the compound prevents bacteria from producing the folic acid they need to grow and reproduce .

Result of Action

The result of the action of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide is the inhibition of bacterial growth and reproduction. This is achieved by preventing the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for anticancer drug development. However, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide.

Future Directions

For research on 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide include exploring its potential as an anticancer and anti-inflammatory agent, as well as investigating its potential use in other disease states. Further studies are also needed to optimize the synthesis method and improve the solubility of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide for in vivo use. Additionally, the mechanism of action of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide should be further elucidated to better understand its potential therapeutic applications.
In conclusion, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a chemical compound that has shown potential as an anticancer and anti-inflammatory agent. While further research is needed to fully understand its mechanism of action and potential side effects, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide represents a promising candidate for drug development in various disease states.

Scientific Research Applications

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)22-12-11-16-9-10-17(13-18(16)22)21-26(24,25)14-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRHWMGXBAZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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